molecular formula C24H32N6O2 B4033418 3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE

3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE

Cat. No.: B4033418
M. Wt: 436.5 g/mol
InChI Key: IWUFUAZSTATFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a useful research compound. Its molecular formula is C24H32N6O2 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound 11-(4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-6-ethoxy-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is 436.25867428 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Triazine Derivatives : A study by Sañudo et al. (2006) describes the synthesis of a class of pseudopeptidic [1,2,4]triazines, which include compounds structurally related to the specified compound. These are formed through reactions involving cyclohexyl or benzyl isocyanide and semicarbazones, indicating a method for creating complex triazine derivatives (Sañudo et al., 2006).

  • Analysis of Triazine-based Compounds : Odabaşoǧlu et al. (2003) conducted a study on compounds like 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one, revealing insights into the keto-amine tautomeric form and intramolecular hydrogen bonding patterns in such compounds, which could be relevant to understanding the properties of the specified compound (Odabaşoǧlu et al., 2003).

Potential Applications

  • Antimicrobial Activities : The study by Bektaş et al. (2010) on new 1,2,4-triazole derivatives, which are structurally similar to the specified compound, shows that these compounds possess significant antimicrobial activities. This suggests potential applications of the compound as an antimicrobial agent (Bektaş et al., 2010).

  • Antibacterial and Antifungal Activities : Another study by Hafez et al. (2015) explores the synthesis of pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, demonstrating their potent antibacterial and antifungal properties. This highlights the potential of triazine derivatives in pharmaceutical applications (Hafez et al., 2015).

  • Potential as Anticancer Agents : A study by Bondock et al. (2015) on 2-chloro-3-hetarylquinolines, which include triazine derivatives, shows that these compounds exhibit anticancer activities. This suggests the possibility of the specified compound having applications in cancer research or therapy (Bondock et al., 2015).

  • Corrosion Inhibition : Mistry et al. (2011) investigated 1,3,5-triazinyl urea derivatives for their effectiveness as corrosion inhibitors for mild steel in acidic environments. This indicates potential industrial applications of triazine derivatives in protecting metals against corrosion (Mistry et al., 2011).

Properties

IUPAC Name

11-[4-[2-(cyclohexen-1-yl)ethylamino]-6-ethoxy-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O2/c1-2-32-24-27-22(25-12-11-17-7-4-3-5-8-17)26-23(28-24)29-14-18-13-19(16-29)20-9-6-10-21(31)30(20)15-18/h6-7,9-10,18-19H,2-5,8,11-16H2,1H3,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUFUAZSTATFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NCCC5=CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 2
Reactant of Route 2
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 3
Reactant of Route 3
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 4
Reactant of Route 4
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 5
Reactant of Route 5
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 6
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE

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